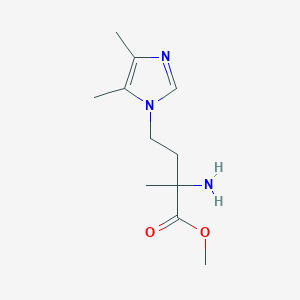
Methyl 2-amino-4-(4,5-dimethyl-1h-imidazol-1-yl)-2-methylbutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-amino-4-(4,5-dimethyl-1h-imidazol-1-yl)-2-methylbutanoate is a synthetic organic compound that features a unique structure combining an imidazole ring with a methylbutanoate backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-(4,5-dimethyl-1h-imidazol-1-yl)-2-methylbutanoate typically involves multi-step organic reactions. One common route includes the alkylation of 4,5-dimethyl-1H-imidazole with a suitable alkyl halide, followed by the introduction of the amino and ester functional groups through subsequent reactions. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like potassium carbonate or sodium hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
Methyl 2-amino-4-(4,5-dimethyl-1h-imidazol-1-yl)-2-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or ester groups are replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted imidazole derivatives.
科学研究应用
Methyl 2-amino-4-(4,5-dimethyl-1h-imidazol-1-yl)-2-methylbutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of Methyl 2-amino-4-(4,5-dimethyl-1h-imidazol-1-yl)-2-methylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of the target molecules. The compound may also influence cellular pathways by altering the function of key proteins or signaling molecules.
相似化合物的比较
Methyl 2-amino-4-(4,5-dimethyl-1h-imidazol-1-yl)-2-methylbutanoate can be compared with other similar compounds, such as:
4,5-Dimethyl-1H-imidazole-2-amine: Shares the imidazole core but lacks the ester and additional methyl groups.
Ethyl 2-amino-1H-imidazole-5-carboxylate: Contains a similar ester group but differs in the position of the amino group and the absence of methyl substituents.
1H-Imidazol-2-amine: A simpler imidazole derivative without the ester and methyl groups.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
属性
分子式 |
C11H19N3O2 |
|---|---|
分子量 |
225.29 g/mol |
IUPAC 名称 |
methyl 2-amino-4-(4,5-dimethylimidazol-1-yl)-2-methylbutanoate |
InChI |
InChI=1S/C11H19N3O2/c1-8-9(2)14(7-13-8)6-5-11(3,12)10(15)16-4/h7H,5-6,12H2,1-4H3 |
InChI 键 |
MGCUNEQLPWNTGR-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N(C=N1)CCC(C)(C(=O)OC)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


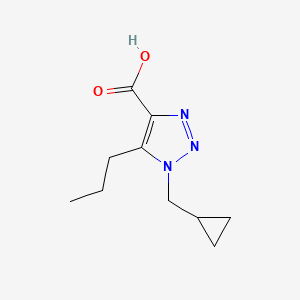
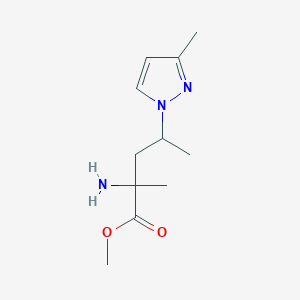
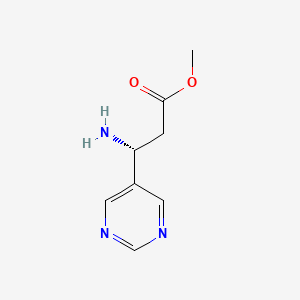
![4,4,5,5-Tetramethyl-2-(3-methylbenzo[b]thiophen-7-yl)-1,3,2-dioxaborolane](/img/structure/B13634661.png)
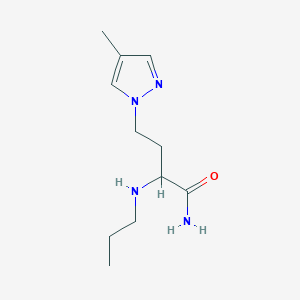
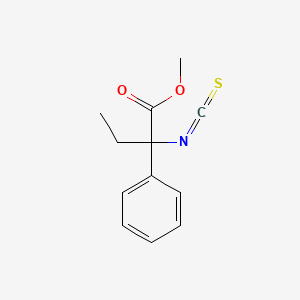
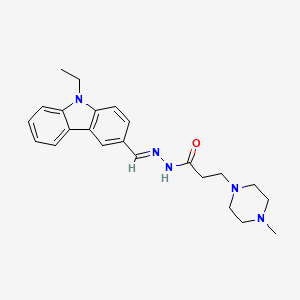
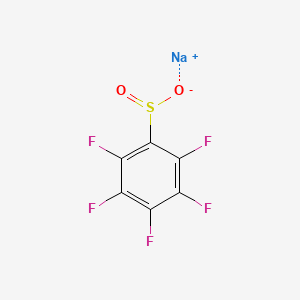
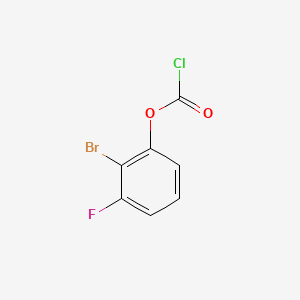

![Methyl1-[(oxiran-2-yl)methyl]cyclopentane-1-carboxylate](/img/structure/B13634693.png)



